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Compound of Interest

Compound Name: 1-(1-Ethyl-1H-indol-3-yl)ethanone

Cat. No.: B1611081

The indole scaffold is a privileged bicyclic aromatic heterocycle that is a cornerstone of
medicinal chemistry. It is present in a wide array of natural products, neurotransmitters (e.g.,
serotonin), and synthetic pharmaceuticals. The unique electronic properties of the indole ring
system allow it to participate in various non-covalent interactions with biological targets, making
it a highly sought-after motif in drug design.

1-(1-Ethyl-1H-indol-3-yl)ethanone (CAS No: 88636-52-6) is a specific derivative featuring an
ethyl group at the N1 position and an acetyl group at the C3 position. This substitution pattern
makes it a valuable intermediate. The N-ethyl group enhances lipophilicity compared to its
unsubstituted counterpart, which can be crucial for modulating pharmacokinetic properties like
membrane permeability. The C3-acetyl group provides a reactive handle for further chemical
elaboration, enabling the construction of more complex molecular architectures. Derivatives of
the closely related 1-(1H-indol-1-yl)ethanone have been explored as inhibitors of CBP/EP300
bromodomains, highlighting the therapeutic potential of this compound class in oncology.[1]

Physicochemical Properties

The precise characterization of a compound begins with its fundamental physicochemical
properties. These data are critical for reaction planning, dosage calculations, and analytical
method development.

Core Compound Identifiers

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1611081?utm_src=pdf-interest
https://www.benchchem.com/product/b1611081?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29448139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The identity of 1-(1-Ethyl-1H-indol-3-yl)ethanone is unequivocally established by its molecular
formula, weight, and registry numbers.

Property Value Source(s)
Molecular Weight 187.24 g/mol [2][3]
Molecular Formula C12H13NO [2][3]

CAS Number 88636-52-6 [2][3][4]
Appearance Solid [4]

Melting Point 88-89 °C [4]

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and interactions. The N-ethyl
substitution prevents the formation of hydrogen-bond donors at the indole nitrogen, while the
C3-acetyl group acts as a hydrogen-bond acceptor.

Caption: Chemical structure of 1-(1-Ethyl-1H-indol-3-yl)ethanone.

Synthesis and Purification

A common and reliable method for preparing 1-(1-Ethyl-1H-indol-3-yl)ethanone is through the
N-alkylation of the commercially available precursor, 3-acetylindole.

Synthetic Rationale

The synthesis relies on the deprotonation of the indole nitrogen, which is weakly acidic,
followed by a nucleophilic substitution (SN2) reaction with an ethylating agent.

o Choice of Base: A moderately strong base is required to deprotonate the indole nitrogen.
Sodium hydride (NaH) is highly effective as it forms hydrogen gas as a byproduct, driving the
reaction forward. Alternatively, milder bases like potassium carbonate (K2COs) can be used,
often requiring higher temperatures.
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» Solvent Selection: A polar aprotic solvent such as Tetrahydrofuran (THF) or
Dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base
(e.g., Na*) without interfering with the nucleophilic indole anion.

o Ethylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for this SN2
reaction.

Experimental Protocol: N-Ethylation of 3-Acetylindole

This protocol describes a representative procedure for synthesis at a laboratory scale.

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), add 3-acetylindole (1.0 eq).

o Solvation: Add anhydrous THF or DMF via syringe to dissolve the starting material. Cool the
mixture to 0 °C in an ice bath.

o Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise
to the stirred solution. Causality Note: Slow addition is crucial to control the evolution of
hydrogen gas. Stir the mixture at 0 °C for 1 hour or until gas evolution ceases, indicating the
formation of the sodium salt of the indole.

o Alkylation: Add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the reaction mixture at O
°C.

e Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress
can be monitored by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, carefully quench the reaction by slowly adding saturated
agueous ammonium chloride (NH4Cl) solution at 0 °C.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x
volumes).

e Washing: Wash the combined organic layers with water and then with brine to remove
residual DMF and inorganic salts.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization
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To confirm the identity and purity of the synthesized 1-(1-Ethyl-1H-indol-3-yl)ethanone, a
combination of spectroscopic methods is essential.

e Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
For this molecule, Electrospray lonization (ESI-MS) in positive mode would be expected to
show a prominent peak for the protonated molecule [M+H]* at m/z 188.25.

e Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key
expected vibrational frequencies include:

o ~1650 cm~1: A strong absorption band for the C=0 (ketone) stretch.
o ~2900-3000 cm~1: C-H stretching from the ethyl and methyl groups.
o ~1500-1600 cm~1: C=C stretching from the aromatic indole ring.

e 1H Nuclear Magnetic Resonance (*H-NMR) Spectroscopy: This provides detailed information
about the electronic environment of the hydrogen atoms, confirming the connectivity. The
expected signals in CDCls would be:

o N-Ethyl Group: A quartet signal (~4.2 ppm) for the -CHz- protons coupled to the methyl
group, and a triplet signal (~1.5 ppm) for the -CHs protons coupled to the methylene
group. These signals are characteristic of an ethyl group attached to a nitrogen.[5]

o Acetyl Group: A sharp singlet (~2.5 ppm) for the three protons of the methyl ketone.

o Indole Ring Protons: A set of multiplets in the aromatic region (~7.2-8.4 ppm),
corresponding to the protons at positions 2, 4, 5, 6, and 7 of the indole ring.

e 13C Nuclear Magnetic Resonance (**C-NMR) Spectroscopy: This technique identifies all
unique carbon atoms in the molecule. Expected signals would include a peak for the
carbonyl carbon (~192 ppm), signals for the eight aromatic carbons of the indole ring, and
signals for the carbons of the ethyl and acetyl groups.

Potential Applications and Research Significance

1-(1-Ethyl-1H-indol-3-yl)ethanone is primarily utilized as a versatile intermediate in organic
synthesis. Its true value lies in its potential as a precursor for more complex molecules with
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biological activity.

o Scaffold for Drug Candidates: The C3-acetyl group can be readily modified through reactions
such as aldol condensations, reductions to alcohols, or conversions to other functional
groups, enabling the exploration of a wide chemical space for structure-activity relationship
(SAR) studies.

o Fragment-Based Drug Design: As a substituted indole, it can serve as a fragment for
screening against various biological targets. The indole core is known to interact with
numerous protein families.

o Precursor for Bioactive Heterocycles: The ketone functionality allows for the construction of
new heterocyclic rings fused to the indole core, leading to novel chemical entities with
potential therapeutic applications.

Safety and Handling

Proper handling is essential when working with any chemical reagent. 1-(1-Ethyl-1H-indol-3-
yl)ethanone has defined hazards that require appropriate safety measures.

GHS Hazard Information

Identifier Description Source(s)
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H302: Harmful if swallowed.
Hazard Statements H319: Causes serious eye

irritation.

P264, P270, P280,
P301+P312,
P305+P351+P338,
P337+P313

Precautionary Statements

Recommended Laboratory Practices

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1611081?utm_src=pdf-body
https://www.benchchem.com/product/b1611081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory
coat, and nitrile gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin, eyes, and clothing.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(1-Ethyl-1H-indol-3-yl)ethanone is a well-defined chemical entity with a molecular weight of
187.24 g/mol .[2][3][6] Its structure presents a valuable combination of a lipophilic N-ethyl group
and a reactive C3-acetyl handle, making it an important building block for medicinal chemistry
and synthetic applications. The synthetic and analytical protocols detailed in this guide provide
a robust framework for its preparation and validation, ensuring high purity and correct structural
identity for downstream research and development. Adherence to established safety protocols
IS mandatory for its handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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